N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline
Overview
Description
“N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline” is a chemical compound with the molecular formula C26H39NO3 and a molecular weight of 413.59 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely undefined in the sources I found. We know its molecular weight is 413.59 and its molecular formula is C26H39NO3 .Scientific Research Applications
Oxidation Mechanisms
- Oxidation with Tert-Butylperoxy Radical : Dirhodium caprolactamate catalyzes the oxidation of phenols and anilines using tert-butyl hydroperoxide. This process results in various oxidation products, depending on the substrate and conditions. Specifically, the tert-butylperoxy radical generated is an effective oxidant for phenols and anilines (Ratnikov et al., 2011).
Spectroscopic and Theoretical Studies
- Vibrational and Geometrical Properties : Spectroscopic studies, coupled with density functional calculations, provide insights into the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives. This includes observations on conformational preferences and the impact of various substituents (Finazzi et al., 2003).
Electrochemical Oxidation
- Phenoxy Radical Formation and Reactions : The electrochemical oxidation of various tert-butyl-phenol derivatives leads to the formation of phenoxy radicals or phenoxonium ions. This study provides insights into the reaction pathways and products formed under different conditions (Richards & Evans, 1977).
Tert-Butyl Migration in Oxygenation
- Tert-Butyl Group Migration : Copper-mediated ortho-oxygenation of phenolates may involve a tert-butyl group migration. This study explores the mechanism of such a migration and its impact on the formation of specific quinones (Mandal et al., 2000).
Generation of Reactive Intermediates
- Generation of N-(tert-butoxycarbonyl)indole-2,3-quinodimethane : The preparation of this reactive intermediate is explored, which involves reactions with various dienophiles. This demonstrates the potential for synthesis of complex organic structures (Inagaki et al., 2009).
Electroanalytical Experiments and Spectroscopy
- Electro-oxidation of Anilines : The study of 2,6-di-tert-butyl-anilines' electro-oxidation provides insights into the generation of stable radical cations. The research combines electroanalytical techniques and spectroscopy to understand the electron transfer mechanisms (Speiser et al., 1983).
Catalytic Applications
- Ortho-C–H Bond Aroylation : Palladium-catalyzed aroylation of anilines demonstrates a method for synthesizing ortho-aroylated anilines, revealing insights into reaction mechanisms and potential synthetic applications (Chu et al., 2019).
Thermochemical Studies
- Enthalpies of Formation and Vaporization : The thermochemical study of alkyl-anilines, including tert-butyl-anilines, provides data on formation and vaporization enthalpies, aiding in understanding molecular interactions and their thermodynamic properties (Verevkin, 2000).
Acylation and Catalysis
- Regioselective Acylation of Anilines : The synthesis of 2-aminobenzophenones through acylation of anilines, assisted by tert-butyl nitrite, demonstrates a regioselective and efficient method, highlighting the versatility of these compounds in organic synthesis (Wang et al., 2018).
Enzymatic Photometric Determination
- Enzymatic Photometric Applications : The synthesis of N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives and their use as hydrogen donors for the photometric determination of hydrogen peroxide showcases their potential in analytical chemistry (Tamaoku et al., 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO3/c1-8-28-17-18-30-24-12-10-9-11-22(24)27-15-16-29-23-14-13-20(25(2,3)4)19-21(23)26(5,6)7/h9-14,19,27H,8,15-18H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEFZVQQSSTHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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